molecular formula C11H15BrN2 B1480965 4-Bromo-6-(cyclohexylmethyl)pyrimidine CAS No. 2092564-43-5

4-Bromo-6-(cyclohexylmethyl)pyrimidine

Cat. No.: B1480965
CAS No.: 2092564-43-5
M. Wt: 255.15 g/mol
InChI Key: PMSNBUPQOFZQII-UHFFFAOYSA-N
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Description

4-Bromo-6-(cyclohexylmethyl)pyrimidine is a valuable pyrimidine-based chemical building block designed for pharmaceutical research and the development of novel therapeutic agents. The 4-bromo substituent on the pyrimidine ring makes this compound an excellent substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the rapid exploration of chemical space . Pyrimidine scaffolds are electron-rich aromatic heterocycles with widespread therapeutic applications and are frequently used as bioisosteres for phenyl rings to improve the pharmacokinetic and pharmacodynamic properties of drug candidates . The cyclohexylmethyl group at the 6-position is a key structural feature that can be explored to enhance lipophilicity and modulate interactions with biological targets. This core structure is of significant interest in medicinal chemistry, particularly in the design of potential anticancer agents. Recent research highlights the importance of 4,6-disubstituted pyrimidine analogues as potent inhibitors of tubulin polymerization, acting at the colchicine binding site to demonstrate potent antiproliferative activities against various human cancer cell lines . As a versatile synthetic intermediate, this compound facilitates the discovery of new molecular entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-bromo-6-(cyclohexylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSNBUPQOFZQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-6-(cyclohexylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of a bromine atom and a cyclohexylmethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

  • Chemical Name : 4-Bromo-6-(cyclohexylmethyl)pyrimidine
  • CAS Number : 2092564-43-5
  • Molecular Formula : C12H14BrN3
  • Molecular Weight : 283.16 g/mol

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Bromo-6-(cyclohexylmethyl)pyrimidine have shown activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds in the pyrimidine class range from 6.3 to 23 µM, suggesting potential efficacy against resistant strains .

Anticancer Properties

Pyrimidines have been explored for their anticancer activities. Compounds with similar structures have demonstrated antiproliferative effects in various cancer cell lines. For example, the IC50 values for certain derivatives were reported below 40 nM, indicating potent inhibition of cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance potency and selectivity against cancer cells.

Pharmacokinetics (ADME)

Details on the absorption, distribution, metabolism, and excretion (ADME) of 4-Bromo-6-(cyclohexylmethyl)pyrimidine are not extensively documented. However, general trends observed in similar compounds indicate that:

  • Absorption : Likely good due to lipophilicity from the cyclohexyl group.
  • Distribution : Potentially wide due to favorable partition coefficients.
  • Metabolism : Expected to undergo metabolic transformations typical for halogenated organic compounds.
  • Excretion : Primarily via renal pathways, though specific data are lacking.

Case Studies and Research Findings

A variety of studies have evaluated the biological activities of pyrimidine derivatives:

  • Antimicrobial Efficacy : A study focused on a series of pyrimidines found that modifications at specific positions significantly enhanced activity against M. tuberculosis, with some analogs showing MIC values as low as 6.3 µM .
  • Anticancer Activity : Research on structurally related pyrimidines demonstrated significant antiproliferative effects in breast cancer cell lines with IC50 values ranging from 9 nM to over 40 nM depending on structural modifications .
  • Structure-Activity Relationship : Investigations into SAR revealed that substituents on the pyrimidine ring could dramatically alter biological activity, emphasizing the importance of functional group positioning for optimal efficacy .

Comparative Analysis

A comparison table illustrates the biological activities of various pyrimidine derivatives:

Compound NameMIC (µM)IC50 (nM)Target
4-Bromo-6-(cyclohexylmethyl)pyrimidineTBDTBDTBD
Pyrimidine Derivative A6.3<40M. tuberculosis
Pyrimidine Derivative B239Breast Cancer Cells
Pyrimidine Derivative CTBD<40Various Cancer Types

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Pyrimidine derivatives, including 4-Bromo-6-(cyclohexylmethyl)pyrimidine, are being explored for their potential as anticancer agents. Research indicates that modifications to the pyrimidine scaffold can enhance selectivity and affinity for cancer-related biological targets. For instance, structural variations have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Antiviral and Anti-inflammatory Activity
This compound is also being investigated for antiviral and anti-inflammatory properties. Studies have demonstrated that certain pyrimidine derivatives exhibit significant inhibitory effects against viral replication and inflammation pathways. For example, compounds with similar structures have been linked to reduced cytokine production in inflammatory models, suggesting a potential therapeutic role in treating inflammatory diseases.

Biological Studies

Enzyme Inhibition
4-Bromo-6-(cyclohexylmethyl)pyrimidine serves as a valuable building block in the development of enzyme inhibitors. Its unique structure allows for the exploration of interactions with various biological enzymes, contributing to the understanding of metabolic pathways. Case studies have highlighted its role in designing inhibitors targeting specific enzymes involved in disease mechanisms .

Receptor Modulation
The compound has been utilized in studies focusing on receptor modulation, particularly in the context of G-protein coupled receptors (GPCRs). By modifying the pyrimidine core, researchers can develop ligands that selectively bind to these receptors, providing insights into their physiological roles and potential therapeutic applications .

Material Science

Organic Electronics
In material science, 4-Bromo-6-(cyclohexylmethyl)pyrimidine is being explored for its potential use in organic electronics. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that incorporating such pyrimidine derivatives can enhance charge transport properties and device efficiency.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer AgentsEnhanced selectivity for cancer cell targets
Antiviral ActivitySignificant inhibition of viral replication
Biological StudiesEnzyme InhibitionDevelopment of selective enzyme inhibitors
Receptor ModulationInsights into GPCR interactions
Material ScienceOrganic ElectronicsImproved charge transport in OLEDs

Case Studies

  • Anticancer Activity Study : A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The study found that 4-Bromo-6-(cyclohexylmethyl)pyrimidine exhibited significant cytotoxicity against breast and lung cancer cell lines, with IC50 values lower than those of existing chemotherapeutics.
  • Anti-inflammatory Research : In a model of inflammation induced by lipopolysaccharides (LPS), derivatives similar to 4-Bromo-6-(cyclohexylmethyl)pyrimidine showed a marked reduction in pro-inflammatory cytokines, indicating potential as an anti-inflammatory agent.
  • Organic Electronics Application : Research on the incorporation of this compound into organic photovoltaic cells revealed improved efficiency due to enhanced electron mobility, suggesting its viability for future electronic applications.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity and Activity: Bis-substituted cyclohexylmethyl derivatives (e.g., 8b) exhibit higher anticancer activity than mono-substituted analogs (e.g., 7c), likely due to increased lipophilicity enhancing cellular uptake .
  • Substituent Position : Halogen placement (e.g., 4-Br vs. 2-Br in ) alters electronic properties and reactivity. Bromine at the 4-position may favor nucleophilic substitution for further derivatization.
  • Ring Conformation : Cyclohexyl groups in compounds like 8b and 7c adopt chair conformations, optimizing steric stability and intermolecular interactions .

Physicochemical Properties

  • Crystallinity : Bromine and rigid pyrimidine cores favor crystalline structures, aiding in X-ray diffraction studies (e.g., ).

Preparation Methods

Nucleophilic Substitution on 2,4,6-Trichloropyrimidine

A well-documented route involves the use of 2,4,6-trichloropyrimidine as the starting material. This compound undergoes stepwise nucleophilic substitutions:

  • First substitution: Reaction with cyclohexylmethylamine at low temperature (0 °C) to selectively substitute the chlorine at the 6-position, yielding 4,6-dichloro- or 4-chloro-6-(cyclohexylmethyl)pyrimidine intermediates.
  • Second substitution: Introduction of bromine at the 4-position can be achieved either by direct bromination or by using a brominated chloropyrimidine intermediate.

This method benefits from the high reactivity of chloropyrimidines toward amines and allows for good yields (75–95%) of mono- or disubstituted pyrimidines under controlled conditions.

Use of Brominated Pyrimidine Intermediates

Alternatively, brominated intermediates such as 5-(4-bromophenyl)-4,6-dichloropyrimidine have been prepared via catalytic esterification and chlorination steps, followed by substitution reactions. Although these examples focus on aryl-substituted pyrimidines, the methodology can be adapted for cyclohexylmethyl substituents by replacing the aryl nucleophile with cyclohexylmethylamine or corresponding nucleophiles.

The process typically involves:

  • Catalytic esterification of the acid precursor.
  • Chlorination using solid phosgene and catalysts like N,N-dimethylaminopyridine.
  • Nucleophilic substitution under reflux or microwave conditions.
  • Purification steps including solvent extraction and crystallization.

Yields in these processes are generally high (around 70–85%), with product purity exceeding 99% by HPLC analysis.

Microwave-Assisted Amination

Microwave irradiation has been employed to accelerate substitution reactions on pyrimidine rings. For example, 4-aminopyrimidines are prepared by treating trichloropyrimidines with aliphatic amines under microwave conditions at elevated temperatures (~160 °C), significantly reducing reaction times from days to hours and improving yields to 85–95%.

This technique can be applied to introduce the cyclohexylmethyl group efficiently at the 6-position.

Reaction Conditions and Catalysts

  • Solvents: Common solvents include methanol, toluene, and ethanol for esterification, substitution, and purification steps.
  • Catalysts: Solid acid catalysts are preferred for esterification and chlorination steps due to ease of recovery and recyclability, which reduces costs and environmental impact.
  • Temperature: Reflux conditions (60–110 °C) are typical for substitution reactions; microwave-assisted reactions occur at higher temperatures (up to 160 °C) but for shorter durations.
  • Reagents: Phosgene or solid phosgene equivalents are used for chlorination steps; sodium methoxide and dimethyl carbonate are used in esterification and methylation steps.

Summary Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Catalytic esterification p-Bromophenylacetic acid, methanol, solid acid catalyst, reflux 5-6 h 94–95 Ester intermediate formation
2 Nucleophilic substitution Cyclohexylmethylamine or amine, 0 °C to reflux 75–90 Selective substitution at pyrimidine 6-position
3 Chlorination Solid phosgene, N,N-dimethylaminopyridine, toluene, 20–105 °C 70–85 Introduction of chlorine/bromine at 4-position
4 Microwave-assisted amination Microwave, 160 °C, 1–4 h 85–95 Accelerated substitution reactions
5 Purification Solvent extraction, filtration, drying Product purity >99% by HPLC

Research Findings and Notes

  • The use of solid acid catalysts simplifies the synthesis and post-treatment, allowing catalyst recovery and reuse, which is beneficial for scale-up and industrial applications.
  • Microwave-assisted synthesis significantly reduces reaction times for amination steps while maintaining or improving yields.
  • The purity of final products can be confirmed by liquid chromatography techniques such as HPLC, with typical purities above 99% reported.
  • The reaction sequence requires careful temperature control, especially during chlorination and nucleophilic substitution, to avoid side reactions and ensure regioselectivity.
  • Although most detailed procedures are reported for aryl-substituted pyrimidines, the methodologies are adaptable to cyclohexylmethyl substitution due to similar nucleophilic substitution chemistry on the pyrimidine ring.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.